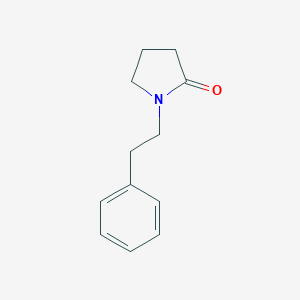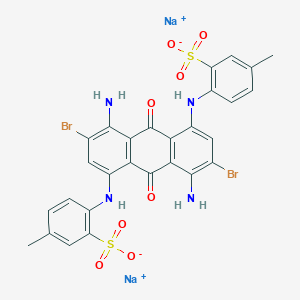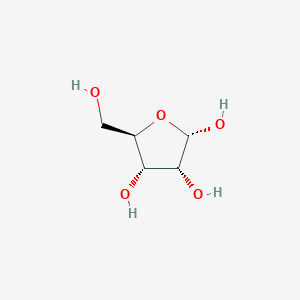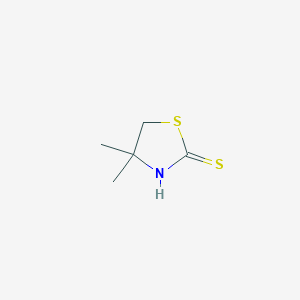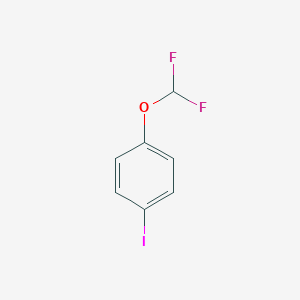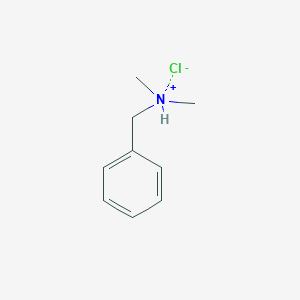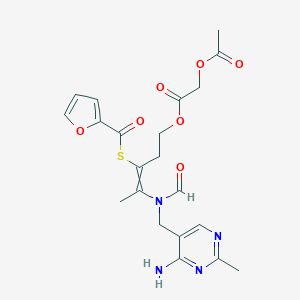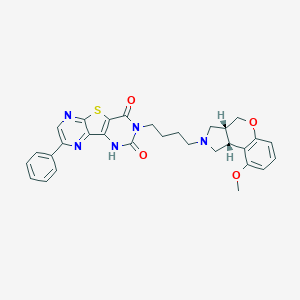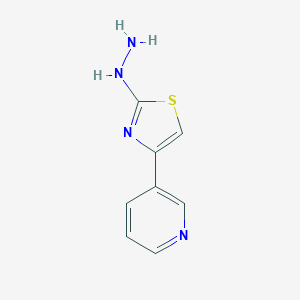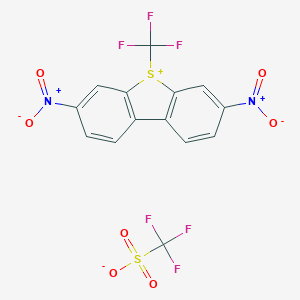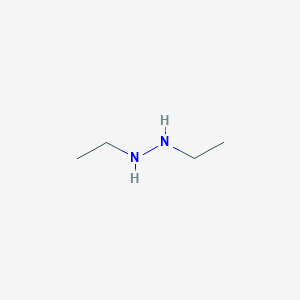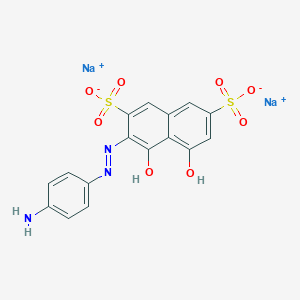
Pontacyl Violet 4BSN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pontacyl Violet 4BSN is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles. The compound is characterized by its complex structure, which includes naphthalene, sulfonic acid groups, and an azo linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pontacyl Violet 4BSN typically involves the diazotization of 4-aminophenyl and subsequent coupling with 2,7-naphthalenedisulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.
Industrial Production Methods
Industrial production of this compound generally follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product consistency and quality. The final product is usually isolated through filtration and purification steps to remove any impurities.
化学反応の分析
Types of Reactions
Pontacyl Violet 4BSN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation Products: Depending on the extent of oxidation, products can range from partially oxidized intermediates to fully oxidized compounds.
Reduction Products: Typically, the reduction of the azo group yields aromatic amines.
Substitution Products: Derivatives with different functional groups replacing the sulfonic acid groups.
科学的研究の応用
Pontacyl Violet 4BSN has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and plastics.
作用機序
The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in dyeing processes, the compound interacts with fabric fibers, forming stable bonds that result in vibrant colors.
類似化合物との比較
Similar Compounds
Direct Black 38: Another azo dye with similar structural features but different applications.
Acid Violet 49: Shares the naphthalenedisulfonic acid backbone but differs in the substituents attached to the azo group.
Uniqueness
Pontacyl Violet 4BSN is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
1681-60-3 |
|---|---|
分子式 |
C16H13N3NaO8S2 |
分子量 |
462.4 g/mol |
IUPAC名 |
disodium;3-[(4-aminophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H13N3O8S2.Na/c17-9-1-3-10(4-2-9)18-19-15-13(29(25,26)27)6-8-5-11(28(22,23)24)7-12(20)14(8)16(15)21;/h1-7,20-21H,17H2,(H,22,23,24)(H,25,26,27); |
InChIキー |
ZSRMANJPXDTPQE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+] |
正規SMILES |
C1=CC(=CC=C1N)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O.[Na] |
Key on ui other cas no. |
1681-60-3 |
製品の起源 |
United States |
Q1: What is the basis for the use of Victoria Violet (Acid Violet 3) in boron detection?
A1: Victoria Violet (2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt) exhibits a decrease in absorbance in the presence of boric acid within a specific pH range (7.7 to 10.0). [] This change in absorbance forms the basis for a colorimetric method to determine boron concentrations, particularly useful for levels ranging from 0.02 to 0.60 mg. [] Measurements are typically taken at a wavelength of 540 nm with solutions maintained at a pH of 8.75. []
Q2: Are there any known applications of Acid Violet 3 outside of analytical chemistry?
A3: Beyond its use in boron detection, Acid Violet 3 has historically been incorporated into soap formulations. [] This application leverages the compound's vibrant color and potential emollient properties when combined with a suitable soap base. [] While the historical document mentions an "antiseptic" property, further research is needed to confirm any antimicrobial activity in modern contexts. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


